5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride
CAS No.: 1909316-71-7
Cat. No.: VC4515882
Molecular Formula: C6H13ClN2O2
Molecular Weight: 180.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909316-71-7 |
|---|---|
| Molecular Formula | C6H13ClN2O2 |
| Molecular Weight | 180.63 |
| IUPAC Name | 5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O2.ClH/c1-2-8-4-5(3-7)10-6(8)9;/h5H,2-4,7H2,1H3;1H |
| Standard InChI Key | KOHGWQCODCIAKT-UHFFFAOYSA-N |
| SMILES | CCN1CC(OC1=O)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound features a 3-ethyl-substituted oxazolidin-2-one ring, with a 5-(aminomethyl) substituent. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications . Key structural attributes include:
-
IUPAC Name: 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride
-
CAS Registry: 1909316-71-7
-
SMILES: CCN1CC(OC1=O)CN.Cl
The stereochemistry at the 5-position (aminomethyl) and 3-position (ethyl) influences its biological activity, as seen in related oxazolidinones .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃ClN₂O₂ | |
| Molecular Weight | 180.63 g/mol | |
| Parent Compound (CID) | 55284631 | |
| Solubility | Not fully characterized |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride involves multi-step processes, often starting from chiral epoxides or aziridines. A patented method (CN102311400A) outlines the following steps :
-
Condensation: Reaction of 3-ethylaziridine with potassium phthalimide under phase-transfer catalysis.
-
Cyclization: Treatment with ethyl carbonate in toluene under reflux to form the oxazolidinone ring.
-
Aminolysis: Cleavage of the phthalimide group using hydrazine or methylamine, followed by hydrochloride salt formation .
Alternative approaches leverage Ullmann coupling or catalytic hydrogenation, as described in EP0259228A1 for analogous oxazolidinones .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Benzyltrimethylammonium chloride, 80°C | 70–85% |
| Cyclization | Ethyl carbonate, NaOEt, toluene reflux | 60–75% |
| Aminolysis | 40% methylamine, 85°C | 70–90% |
Biological and Therapeutic Applications
Monoamine Oxidase (MAO) Inhibition
Early studies on related oxazolidinones (EP0259228A1) reveal MAO-B inhibitory activity (IC₅₀: 10–50 nM), suggesting potential applications in neurodegenerative diseases like Parkinson’s .
Table 3: Comparative Bioactivity of Oxazolidinones
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Linezolid | Bacterial ribosome | 2–4 µg/mL |
| 5-Aminomethyl derivative | MAO-B | 15 nM |
Future Research Directions
Pharmacological Optimization
-
Structure-Activity Relationships (SAR): Modifying the ethyl or aminomethyl groups to enhance antibacterial potency or reduce toxicity .
-
Drug Delivery Systems: Exploring salt forms (e.g., mesylate, tosylate) to improve bioavailability.
Synthetic Chemistry Advances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume